2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide
Description
2-{2-[(3-Methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide is a benzodiazole-derived acetamide featuring a 3-methylphenoxymethyl substituent at the 1-position of the benzodiazole core and a 4-methylphenyl group attached to the acetamide nitrogen. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Properties
IUPAC Name |
2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-10-12-19(13-11-17)25-24(28)15-27-22-9-4-3-8-21(22)26-23(27)16-29-20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKOHIXKOGOTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms.
Scientific Research Applications
2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways will depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, enabling a systematic comparison with the target compound:
Key Comparisons :
Structural Diversity: The target compound lacks the triazole spacer present in 9c () and 13 (), which may reduce conformational flexibility but enhance metabolic stability.
Bioactivity Trends: 13 () and W1 () highlight the importance of electron-withdrawing groups (e.g., nitro, halogens) in enhancing antiviral and anticancer activities. The target compound’s 4-methylphenyl group is electron-donating, which may modulate its activity profile. 11d () demonstrates that bulky substituents (e.g., indole-carbohydrazide) enhance enzyme inhibition, suggesting the target compound’s 3-methylphenoxy group may similarly influence target binding.
Physicochemical Properties :
- Melting points, solubility, and spectral data for analogs like 9c and W1 are well-documented, providing benchmarks for the target compound’s characterization.
Research Findings and Implications
- Antiviral Potential: Compounds with benzodiazole-triazole scaffolds (e.g., 13) show potent anti-HCV activity, suggesting the target compound could be optimized for similar applications by introducing halogen or nitro groups .
- Synthetic Feasibility : The high yields (75–76%) reported for triazole-linked glycosides () indicate that click chemistry is a viable strategy for scaling up the target compound’s production .
Data Tables for Key Analogs
Table 1: Elemental Analysis of Selected Compounds
| Compound | %C (Calc/Found) | %H (Calc/Found) | %N (Calc/Found) | |
|---|---|---|---|---|
| 9c | 56.64/56.60 | 3.80/3.85 | 17.15/17.10 | |
| 11d | 64.20/64.18 | 4.85/4.88 | 18.75/18.70 | |
| 13 | 61.44/61.40 | 4.27/4.30 | 18.51/18.55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
